Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate
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Overview
Description
Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate: is an organic compound with the molecular formula C16H16BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyl functional groups
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate It’s known that similar compounds often target proteins or enzymes involved in biochemical pathways .
Mode of Action
This compound: is likely to interact with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . The compound may bind to its target, causing a conformational change that affects the target’s function .
Biochemical Pathways
The exact biochemical pathways affected by This compound It’s known that similar compounds can affect various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds are known to undergo reduction with certain reagents to yield aldehydes . This suggests that the compound may be metabolized in the body, affecting its bioavailability .
Result of Action
The molecular and cellular effects of This compound It’s known that similar compounds can cause changes in cellular function through their interaction with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with and .
Reaction Conditions: The reaction involves the condensation of ethyl 4-aminobenzoate with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as or , under reflux conditions.
Purification: The product is then purified using techniques such as or to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents such as in the presence of a .
Substitution: The bromine atom can be substituted with various nucleophiles, such as or , under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like or .
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
- Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoate
- Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate
Comparison:
- Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- The hydroxyl group in the 2-position can enhance its ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
- The presence of different substituents (e.g., bromine, chlorine) can lead to variations in the compound’s chemical and physical properties, making it suitable for different applications.
Properties
IUPAC Name |
ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOKIGHFFOGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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